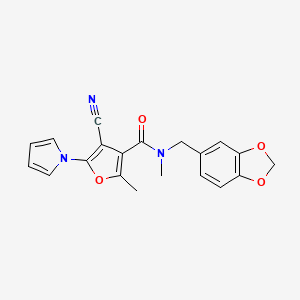![molecular formula C20H22N2O5 B7680706 [1-[4-(butanoylamino)phenyl]-1-oxopropan-2-yl] 4-acetyl-1H-pyrrole-2-carboxylate](/img/structure/B7680706.png)
[1-[4-(butanoylamino)phenyl]-1-oxopropan-2-yl] 4-acetyl-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-[4-(butanoylamino)phenyl]-1-oxopropan-2-yl] 4-acetyl-1H-pyrrole-2-carboxylate, also known as BPPC, is a derivative of pyrrole-2-carboxylate that has gained significant attention in the scientific research community due to its potential therapeutic applications. BPPC is a small molecule that has been shown to have a wide range of biochemical and physiological effects, making it an attractive candidate for further investigation.
Mecanismo De Acción
The mechanism of action of [1-[4-(butanoylamino)phenyl]-1-oxopropan-2-yl] 4-acetyl-1H-pyrrole-2-carboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. [1-[4-(butanoylamino)phenyl]-1-oxopropan-2-yl] 4-acetyl-1H-pyrrole-2-carboxylate has also been shown to modulate the immune system, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
[1-[4-(butanoylamino)phenyl]-1-oxopropan-2-yl] 4-acetyl-1H-pyrrole-2-carboxylate has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been shown to modulate the immune system, inhibit the activity of certain enzymes and signaling pathways, and reduce oxidative stress. [1-[4-(butanoylamino)phenyl]-1-oxopropan-2-yl] 4-acetyl-1H-pyrrole-2-carboxylate has also been investigated for its potential to improve cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [1-[4-(butanoylamino)phenyl]-1-oxopropan-2-yl] 4-acetyl-1H-pyrrole-2-carboxylate in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is that the synthesis of [1-[4-(butanoylamino)phenyl]-1-oxopropan-2-yl] 4-acetyl-1H-pyrrole-2-carboxylate can be complex and time-consuming, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for the investigation of [1-[4-(butanoylamino)phenyl]-1-oxopropan-2-yl] 4-acetyl-1H-pyrrole-2-carboxylate. One area of interest is the development of new drugs based on the structure of [1-[4-(butanoylamino)phenyl]-1-oxopropan-2-yl] 4-acetyl-1H-pyrrole-2-carboxylate, which may have improved efficacy and fewer side effects. Another area of interest is the investigation of [1-[4-(butanoylamino)phenyl]-1-oxopropan-2-yl] 4-acetyl-1H-pyrrole-2-carboxylate's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of [1-[4-(butanoylamino)phenyl]-1-oxopropan-2-yl] 4-acetyl-1H-pyrrole-2-carboxylate and its potential for use in other therapeutic applications.
Métodos De Síntesis
The synthesis of [1-[4-(butanoylamino)phenyl]-1-oxopropan-2-yl] 4-acetyl-1H-pyrrole-2-carboxylate involves the reaction of 4-acetyl-1H-pyrrole-2-carboxylic acid with butanoyl chloride and 4-aminobenzamide in the presence of triethylamine. The resulting product is then purified using column chromatography to yield [1-[4-(butanoylamino)phenyl]-1-oxopropan-2-yl] 4-acetyl-1H-pyrrole-2-carboxylate in high purity.
Aplicaciones Científicas De Investigación
[1-[4-(butanoylamino)phenyl]-1-oxopropan-2-yl] 4-acetyl-1H-pyrrole-2-carboxylate has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties, making it a promising candidate for the development of new drugs. [1-[4-(butanoylamino)phenyl]-1-oxopropan-2-yl] 4-acetyl-1H-pyrrole-2-carboxylate has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
[1-[4-(butanoylamino)phenyl]-1-oxopropan-2-yl] 4-acetyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-4-5-18(24)22-16-8-6-14(7-9-16)19(25)13(3)27-20(26)17-10-15(11-21-17)12(2)23/h6-11,13,21H,4-5H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLBEONBXBPVBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC(=CN2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,6-dichlorophenyl)-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B7680625.png)

![N-(2-methoxy-5-methylphenyl)-2-[4-(2-phenylethyl)piperidin-1-yl]acetamide](/img/structure/B7680643.png)

![2-[[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-6-methoxy-4-prop-2-enylphenol](/img/structure/B7680648.png)
![2-(4-ethylphenoxy)-N-[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide](/img/structure/B7680656.png)
![N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide](/img/structure/B7680661.png)
![[4-(4-Methylphenyl)sulfonyl-1,4-diazepan-1-yl]-[4-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7680669.png)
![1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-phenylbutan-1-one](/img/structure/B7680670.png)
![1-benzyl-N-(3-methylsulfonylphenyl)-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7680701.png)
![5-Pyrrolidin-1-ylsulfonyl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B7680704.png)
![N-cyclopropyl-2-[4-[4-[(2-methoxyphenyl)-methylsulfamoyl]benzoyl]piperazin-1-yl]acetamide](/img/structure/B7680714.png)
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-3-(1,3-benzothiazol-2-yl)propanamide](/img/structure/B7680720.png)
![4-chloro-N-[1-[4-(cyclopropanecarbonyl)piperazin-1-yl]-4-methylsulfonyl-1-oxobutan-2-yl]benzamide](/img/structure/B7680729.png)